3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a furan ring, and a chromeno[8,7-e][1,3]oxazin-4(8H)-one structure. These groups are common in many bioactive compounds and could potentially confer interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the core chromeno[8,7-e][1,3]oxazin-4(8H)-one structure, followed by the introduction of the chlorophenyl and furan-2-ylmethyl groups . The exact synthetic route would depend on the specific reactivity and compatibility of these groups.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups would result in a three-dimensional structure with potentially interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the furan ring is aromatic and can participate in electrophilic substitution reactions, while the oxazinone group could potentially undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could increase its lipophilicity, while the furan and oxazinone groups could contribute to its reactivity .Scientific Research Applications
Synthesis Methods and Catalytic Reactions
- In(OTf)3-catalyzed Tandem Reactions : A methodology involving the smooth aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 catalysis to afford corresponding oxazine derivatives in good yields highlights the potential synthetic route and applications in creating structurally similar compounds (Reddy et al., 2012).
Biological Evaluation and Pharmacological Potential
- Antidepressant and Antianxiety Activities : Novel derivatives including furan-2-ylmethyl groups have been synthesized and evaluated for antidepressant and antianxiety activities, showing significant effects in behavioral tests. This points to the potential pharmacological applications of compounds with similar structural features (Kumar et al., 2017).
Material Science and Polymer Chemistry
- Thermally Curable Monomers : Research on monomers possessing both benzoxazine and coumarin rings demonstrates the potential for developing advanced materials through thermal curing and photodimerization, suggesting applications in smart materials or coatings (Kiskan & Yagcı, 2007).
Antinflammatory and Antibacterial Agents
- Microwave-assisted synthesis of novel pyrazoline derivatives, including the furan-2-ylmethyl group, has shown potent in vivo antiinflammatory and in vitro antibacterial activities, underscoring the medicinal chemistry relevance of such structures (Ravula et al., 2016).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c1-14-21(15-4-6-16(24)7-5-15)22(26)18-8-9-20-19(23(18)29-14)12-25(13-28-20)11-17-3-2-10-27-17/h2-10H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPWQIRJCNGONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CO4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
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